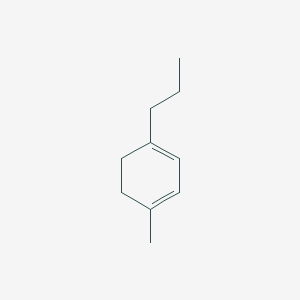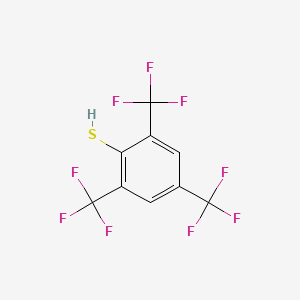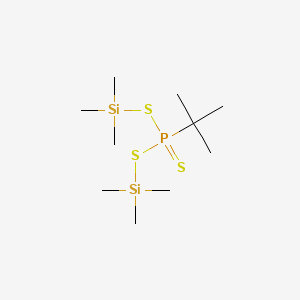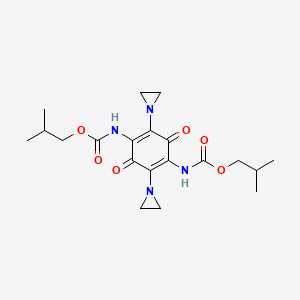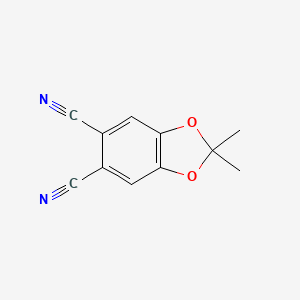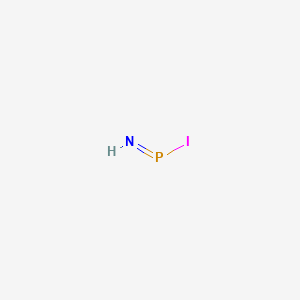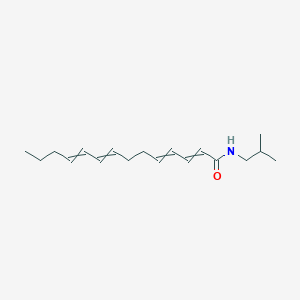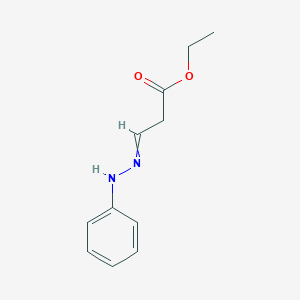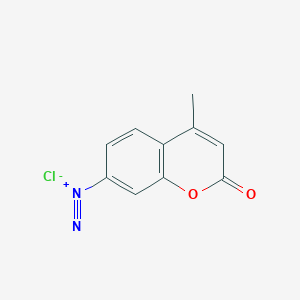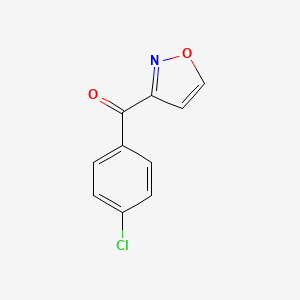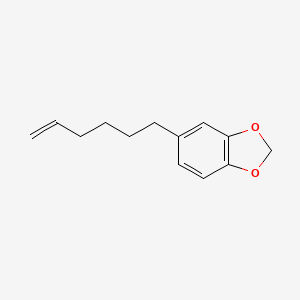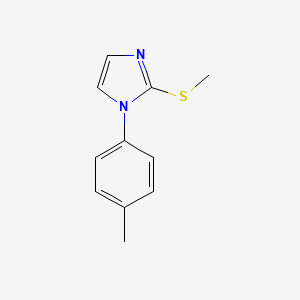![molecular formula C5H13NO2 B14298503 3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
3-[Methoxy(methyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Methoxy(methyl)amino]propan-1-ol is an organic compound with the molecular formula C5H13NO2. It is a versatile chemical used in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methoxy group, a methylamino group, and a hydroxyl group attached to a three-carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methoxy(methyl)amino]propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with methoxy(methyl)amine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-chloropropan-1-ol and methoxy(methyl)amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 3-chloropropan-1-ol is added to a solution of methoxy(methyl)amine in a suitable solvent, such as ethanol or methanol. The mixture is then heated to reflux for several hours.
Product Isolation: After the reaction is complete, the product is isolated by extraction and purification techniques, such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[Methoxy(methyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium hydride (NaH) can be employed.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-[Methoxy(methyl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of 3-[Methoxy(methyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1-propanamine: Similar structure but lacks the methylamino group.
2-Methoxy-1-propanol: Similar structure but with the methoxy group on the second carbon.
3-Methylamino-1-propanol: Similar structure but lacks the methoxy group.
Uniqueness
3-[Methoxy(methyl)amino]propan-1-ol is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H13NO2 |
|---|---|
Molecular Weight |
119.16 g/mol |
IUPAC Name |
3-[methoxy(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C5H13NO2/c1-6(8-2)4-3-5-7/h7H,3-5H2,1-2H3 |
InChI Key |
SCQATKBPHYXEDF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


